2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide
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Overview
Description
2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide is an organic compound that belongs to the class of amides It features a methoxy group attached to an acetamide moiety, which is further connected to a pyridin-3-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-(pyridin-3-yl)ethylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide: Shares a similar structure but with a methyl group instead of an ethyl group.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Contains a more complex alkyl chain attached to the pyridine ring.
Uniqueness
2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamide moieties provide versatility in chemical reactions, while the pyridin-3-yl ethyl group enhances its potential for biological interactions .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methoxy-N-(2-pyridin-3-ylethyl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-14-8-10(13)12-6-4-9-3-2-5-11-7-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,13) |
InChI Key |
CWIUXFMPIOLVGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCCC1=CN=CC=C1 |
Origin of Product |
United States |
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